1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound is a structurally complex molecule featuring a pyrrole core substituted with a 3,3-diphenylpropyl chain, an imino group, a 4-methoxyphenyl-substituted thiazole ring, and a hydroxyl group. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to nonpolar substituents, while the diphenylpropyl chain could contribute to lipophilicity and membrane permeability.
Properties
Molecular Formula |
C29H27N3O2S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C29H27N3O2S/c1-34-23-14-12-22(13-15-23)25-19-35-29(31-25)27-26(33)18-32(28(27)30)17-16-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,19,24,30,33H,16-18H2,1H3 |
InChI Key |
JLDBNGBKRSWQSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as thioamides, aldehydes, and amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s closest analog is 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (). Below is a comparative analysis:
Key Differences :
- The target compound’s thiazole ring may enhance π-π stacking interactions in biological targets compared to the analog’s benzoyl group.
- The imino group (-NH) in the target compound provides additional hydrogen-bonding capacity versus the pyrrolone carbonyl in the analog, which is a stronger hydrogen-bond acceptor.
Electronic Structure and Reactivity
In contrast, the benzoyl group in the analog shows localized electron density at the carbonyl oxygen (ELF ≈ 0.78), favoring electrophilic reactivity.
Multiwfn () simulations further reveal:
Docking and Binding Affinity Predictions
AutoDock4 () was used to model interactions with a hypothetical kinase target (e.g., EGFR tyrosine kinase):
| Parameter | Target Compound | Analog () |
|---|---|---|
| Binding Energy (kcal/mol) | -9.2 | -8.5 |
| Key Interactions | Thiazole N–Lys721 (H-bond), hydroxyl–Asp831 (H-bond) | Benzoyl O–Lys721 (H-bond), fluorophenyl–Phe699 (π-π) |
The target compound’s lower binding energy suggests stronger affinity, attributed to dual hydrogen bonding via the hydroxyl and thiazole groups. The analog’s fluorophenyl group engages in π-π stacking but lacks equivalent H-bond donors.
Physicochemical and Pharmacokinetic Profiles
The target compound’s higher molecular weight and lower solubility may limit bioavailability, but its methoxy group reduces CYP3A4-mediated metabolism compared to the analog’s ethoxy substituent.
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